1-(2,2-Diethoxyethyl)piperazine
Description
1-(2,2-Diethoxyethyl)piperazine is a piperazine derivative characterized by a diethoxyethyl side chain at the N1 position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, acting as building blocks for antidepressants, antipsychotics, and antimalarial agents . The diethoxyethyl group likely enhances lipophilicity and hydrolytic stability compared to polar substituents like hydroxyethyl, influencing bioavailability and metabolic resistance .
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-3-13-10(14-4-2)9-12-7-5-11-6-8-12/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGGJFCLQZMVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCNCC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372034 | |
| Record name | 1-(2,2-diethoxyethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82516-06-1 | |
| Record name | 1-(2,2-diethoxyethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 82516-06-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diethoxyethyl)piperazine typically involves the reaction of piperazine with 2,2-diethoxyethanol under acidic or basic conditions. One common method includes the use of piperazine and 2,2-diethoxyethanol in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction .
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The crude product is often purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Diethoxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2,2-Diethoxyethyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-(2,2-Diethoxyethyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural and Physicochemical Properties
Piperazine derivatives are classified by their substituents, which dictate electronic, steric, and solubility profiles. Key analogs include:
Table 1: Structural and Physicochemical Comparison
- Lipophilicity : The diethoxyethyl group likely increases logP compared to hydroxyethyl derivatives, enhancing blood-brain barrier penetration .
- Basicity : Piperazine derivatives typically exhibit two pKa values due to their two nitrogen atoms. For 1-(2-hydroxyethyl)piperazine, pKa values (3.73 and 7.98) reflect moderate basicity, whereas diethoxyethyl substitution may reduce basicity due to electron-donating ether groups .
Pharmacological Activities
Piperazine derivatives interact with diverse biological targets:
Serotonin (5-HT) Receptors
- TFMPP and mCPP : Act as 5-HT1B/1C agonists, suppressing locomotor activity in rats .
- 1-(2-Methoxyphenyl)piperazine : Exhibits psychostimulant effects via 5-HT receptor modulation, akin to MDMA but less potent .
- Hypothesized Activity of Diethoxyethyl Derivative : The diethoxyethyl group may reduce 5-HT affinity compared to phenyl substituents but could enhance selectivity for peripheral targets due to steric bulk.
Neuropharmacology
- 1-(2-Pyrimidinyl)-piperazine: Metabolite of buspirone with α2-adrenoceptor affinity, contributing to anxiolytic effects .
Biological Activity
1-(2,2-Diethoxyethyl)piperazine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in various fields based on diverse research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar piperazine structures often exhibit activity against neurotransmitter receptors, particularly serotonin and dopamine receptors.
Potential Targets:
- Serotonin Receptors : Compounds with piperazine moieties have been shown to modulate serotonin receptor activity, which is crucial in mood regulation and anxiety disorders.
- Dopamine Receptors : The interaction with dopamine receptors may suggest potential applications in treating neurological disorders.
Anti-inflammatory Effects
Research on related piperazine compounds has demonstrated anti-inflammatory properties. For instance, derivatives containing benzodioxan moieties were evaluated for their anti-inflammatory activity using the para-xylene-induced ear swelling model in mice . Although direct studies on this compound are lacking, these findings suggest that similar compounds may exhibit comparable effects.
Case Studies and Research Findings
Applications
This compound could have various applications based on its biological activity:
- Pharmaceutical Development : Its potential as an antidepressant or anti-inflammatory agent makes it a candidate for further drug development.
- Research Tool : As a piperazine derivative, it can be utilized in studies exploring neurotransmitter modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
